N-([2,3'-bipyridin]-4-ylmethyl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-methyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-14-4-6-17(7-5-14)24(22,23)21-12-15-8-10-20-18(11-15)16-3-2-9-19-13-16/h2-11,13,21H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEWVOSWTQIJQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-4-methylbenzenesulfonamide typically involves the coupling of a bipyridine derivative with a benzenesulfonamide precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated bipyridine with a boronic acid derivative of benzenesulfonamide in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening and optimization of reaction conditions can lead to improved yields and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.
Scientific Research Applications
N-([2,3’-bipyridin]-4-ylmethyl)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, which can modulate the activity of metalloenzymes or other metal-dependent processes . The sulfonamide group can interact with amino acid residues in proteins, leading to inhibition or modulation of protein function.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Analogs :
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide () Structure: A pyridine ring linked to an aniline group, with the sulfonamide attached to the pyridine. Comparison: The absence of a bipyridine core reduces conformational rigidity compared to the target compound.
N-([2,3'-Bipyridin]-5'-yl)-5-chloro-2-methoxybenzenesulfonamide ()
- Structure : Bipyridine attached directly to the sulfonamide (5'-position) with chloro and methoxy substituents on the benzene.
- Comparison : The 5-chloro-2-methoxy groups enhance electron-withdrawing and steric effects compared to the target’s 4-methyl group. The direct bipyridine-sulfonamide linkage (vs. methylene bridge) may reduce rotational flexibility .
N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide () Structure: A simple aryl sulfonamide with a methoxy substituent. Comparison: The lack of heterocyclic moieties simplifies synthesis but limits opportunities for π-π interactions.
Structural Impact on Properties :
- Bipyridine vs.
- Substituent Effects : Electron-withdrawing groups (e.g., chloro in ) increase sulfonamide acidity, while electron-donating groups (e.g., methoxy in ) may improve solubility in polar solvents.
Physicochemical Properties
- Melting Points: Dihydropyrano-pyrazole derivatives () exhibit melting points >160°C, indicative of high crystallinity due to hydrogen bonding and π-stacking. The target compound’s bipyridine core may similarly enhance thermal stability.
- Solubility : Methoxy and chloro substituents () may improve organic solvent solubility, whereas the bipyridine’s polarizable π-system could enhance aqueous dispersibility in the target compound.
Biological Activity
N-([2,3'-bipyridin]-4-ylmethyl)-4-methylbenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly its antibacterial properties. This article delves into the biological activity of this compound, focusing on its mechanism of action, synthesis, and various applications.
Chemical Structure and Properties
This compound is characterized by its bipyridine moiety, which enhances its coordination chemistry capabilities. The molecular formula is with a molecular weight of 326.4 g/mol. The sulfonamide functional group is known for its antibacterial properties, making this compound a candidate for antimicrobial drug development.
The primary mechanism of action for this compound involves the inhibition of the enzyme dihydropteroate synthetase. This enzyme plays a crucial role in the folic acid synthesis pathway in bacteria. By inhibiting this enzyme, the compound disrupts bacterial growth and cell division, leading to bacteriostatic effects.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some common pathogens are as follows:
| Pathogen | MIC (µM) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 75 |
| Streptococcus agalactiae | 100 |
These values suggest that the compound is particularly effective against E. coli and S. aureus, making it a potential candidate for treating infections caused by these organisms.
Case Studies
Several studies have highlighted the effectiveness of this compound in clinical settings:
- In Vitro Studies : In laboratory settings, this compound has been tested against various bacterial strains, demonstrating consistent inhibition of growth. For instance, one study reported an effective inhibition against S. aureus with an MIC comparable to established antibiotics such as ciprofloxacin .
- Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to the active site of dihydropteroate synthetase. This binding affinity correlates with its observed biological activity and suggests a strong potential for further development as an antibiotic .
Synthesis and Production
The synthesis of this compound typically involves coupling reactions between bipyridine derivatives and benzenesulfonamide precursors. A common method employed is the Suzuki coupling reaction:
- Reagents : Halogenated bipyridine and boronic acid derivative of benzenesulfonamide.
- Catalyst : Palladium catalyst.
- Conditions : The reaction is conducted under controlled temperatures to optimize yield.
This method allows for high yields and can be adapted for industrial production using continuous flow reactors.
Applications in Research and Industry
This compound has several applications beyond its antibacterial properties:
- Medicinal Chemistry : Due to its ability to inhibit bacterial enzymes, it is being explored as a lead compound for developing new antimicrobial agents.
- Coordination Chemistry : The bipyridine moiety allows it to function as a ligand in various coordination complexes, enhancing its utility in catalysis.
- Material Science : Its unique chemical properties may also find applications in developing advanced materials with specific electronic or optical characteristics.
Q & A
Q. What are the optimized synthetic routes for N-([2,3'-bipyridin]-4-ylmethyl)-4-methylbenzenesulfonamide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves coupling a bipyridinylmethylamine derivative with 4-methylbenzenesulfonyl chloride. Key steps include:
- Nucleophilic substitution : Reacting the amine group with sulfonyl chloride in anhydrous dichloromethane or DMF under nitrogen atmosphere .
- Catalytic optimization : Using pyridine or triethylamine as a base to neutralize HCl byproducts, improving reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Yield improvements (e.g., from 60% to 75%) are achieved by controlling temperature (0–5°C during sulfonylation) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm bipyridine aromatic protons (δ 7.2–8.8 ppm) and sulfonamide NH (δ 5.2–5.8 ppm). Discrepancies in integration ratios may indicate impurities .
- IR spectroscopy : Validate sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
- X-ray crystallography : Resolve ambiguity in bipyridine conformation (e.g., dihedral angles between pyridine rings) and confirm sulfonamide connectivity .
- Elemental analysis : Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer :
- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli (96-well plate, 24–48 hr incubation) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC50 determination) with doxorubicin as a positive control .
- Enzyme inhibition : Fluorescence-based assays (e.g., carbonic anhydrase inhibition) to evaluate sulfonamide pharmacophore activity .
Q. How can researchers determine solubility and stability under various laboratory conditions?
- Methodological Answer :
- Solubility profiling : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol at 25°C. Centrifuge and quantify supernatant via UV-Vis (λ = 260 nm) .
- Stability studies : Incubate in buffer (pH 2–9) at 37°C for 24–72 hr. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can molecular docking studies be designed to investigate interactions with target proteins?
- Methodological Answer :
- Software : AutoDock Vina or Schrödinger Suite for rigid/flexible docking. Prepare the ligand (AM1-BCC charges) and protein (PDB: 1XU9 for carbonic anhydrase) .
- Parameters : Grid box centered on active site (20 ų), exhaustiveness = 20. Validate with co-crystallized ligands (RMSD < 2.0 Å) .
- Analysis : Prioritize binding poses with hydrogen bonds to sulfonamide SO2NH and bipyridine π-π stacking .
Q. What strategies resolve conflicting data from spectroscopic analyses (e.g., ambiguous NOE correlations)?
- Methodological Answer :
- 2D NMR : Use HSQC and HMBC to assign overlapping aromatic signals. NOESY can clarify bipyridine spatial arrangements .
- Crystallography : Single-crystal X-ray diffraction definitively resolves stereochemical ambiguities .
- DFT calculations : Compare computed vs. experimental NMR shifts (B3LYP/6-31G*) to validate assignments .
Q. What experimental and computational approaches elucidate reaction mechanisms in sulfonamide synthesis?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via in situ IR (disappearance of sulfonyl chloride S=O peaks). Fit data to rate laws (e.g., pseudo-first-order) .
- Isotope labeling : Use 15N-labeled amines to track sulfonamide bond formation via 15N NMR .
- DFT modeling : Simulate transition states (B3LYP/6-31G*) to identify rate-limiting steps (e.g., amine deprotonation) .
Q. How can discrepancies between in vitro and in vivo biological activity be systematically addressed?
- Methodological Answer :
- ADME profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (mouse liver microsomes) .
- Pharmacokinetic modeling : Use PBPK models to predict tissue distribution and bioavailability differences .
- Formulation optimization : Test solubility enhancers (e.g., cyclodextrins) or nanoencapsulation to improve in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
